7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a fused triazole-pyrimidine core with an isopropyl (propan-2-yl) substituent at the 7-position and a ketone group at the 5-position. These compounds are of interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O/c1-5(2)6-3-7(13)11-8-9-4-10-12(6)8/h3-5H,1-2H3,(H,9,10,11,13) |
InChI Key |
WWNZFUVTKITLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
- Starting materials: 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds.
- Reagents: Potassium persulfate, sodium halides (for halogenation), acetic acid or ethanol as solvents.
- Conditions: Reflux or microwave irradiation at moderate temperatures (30–60°C).
Example Data:
| Reaction | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization to pyrazolo[1,5-a]pyrimidines | 3-substituted-5-amino-1H-pyrazoles + β-dicarbonyl | AcOH or ethanol | Reflux or microwave | 87–95% | , |
This method efficiently yields 7-(propan-2-yl)-substituted derivatives by selecting appropriate substituents on the starting pyrazoles and β-dicarbonyl compounds, with microwave irradiation significantly reducing reaction times and increasing yields.
Multi-Component Condensation Reactions
Another prominent strategy involves multicomponent reactions (MCRs), where amines, aldehydes, and active methylene compounds are combined to produce the target heterocycle in a single step.
Typical Procedure:
- Reagents: Triazolamine derivatives, aldehydes, and β-dicarbonyl compounds.
- Catalysts: p-toluenesulfonic acid (p-TsOH) or sodium acetate.
- Solvent: Water or ethanol.
- Conditions: Reflux at 55–100°C, sometimes under microwave irradiation.
Data Summary:
| Reaction | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Synthesis of 7-(propan-2-yl)-triazolopyrimidines | Triazolamine + aldehyde + β-dicarbonyl | p-TsOH | Water | 100°C | 81–91% | , |
This approach offers high yields, operational simplicity, and broad substrate scope, making it suitable for synthesizing analogs with diverse substituents at the 7-position.
Cyclization of Triazolopyrimidine Precursors
Some methods involve cyclization of pre-formed triazolopyrimidine intermediates through halogenation or nucleophilic substitution to introduce the propan-2-yl group at the 7-position.
Example:
- Starting from 2,4-dichlorothieno[3,2-d]pyrimidine derivatives, cyclization with hydrazine hydrate followed by alkylation yields the target compound.
- Reagents: Sodium hydride (NaH), alkyl halides.
- Conditions: Reflux in suitable solvents like ethanol or toluene.
Data:
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation of triazolopyrimidines | Alkyl halides + NaH | Reflux | 54–94% |
This pathway is advantageous for introducing the isopropyl group at the 7-position via alkylation of the heterocyclic nitrogen or carbon centers.
Microwave-Assisted Synthesis
Microwave irradiation has been extensively employed to accelerate heterocyclic cyclization and multicomponent reactions, often resulting in higher yields and shorter reaction times.
Example:
- Cyclization of amino pyrazoles with β-dicarbonyl compounds under microwave conditions at 55–60°C for 10–20 minutes.
- Yields: 87–95%, significantly higher than conventional reflux.
Data:
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave synthesis of pyrazolopyrimidines | Microwave irradiation | 10–20 min | 87–95% | , |
This technique enhances reaction efficiency and is suitable for large-scale synthesis.
Eco-Friendly and Green Chemistry Approaches
Recent advances include solvent-free methods and aqueous media, reducing environmental impact.
Example:
- Four-component condensation using amines, aldehydes, and active methylene compounds in boiling water with p-TsOH catalyst.
- Yields: 81–91%.
Data:
| Reaction | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Green synthesis of triazolopyrimidines | Boiling water | p-TsOH | 81–91% |
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: This compound has been studied as a potential inhibitor of SARS-CoV-2 main protease, making it a candidate for COVID-19 drug development.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a SARS-CoV-2 main protease inhibitor, it binds to the active site of the protease, preventing the virus from replicating . The compound’s ability to inhibit enzymes like JAK1 and JAK2 also highlights its potential in treating inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ primarily in substituents at the 5- and 7-positions of the triazolopyrimidine scaffold:
- 7-Phenyl: Aromatic substituents like phenyl can increase π-π stacking interactions, relevant in coordination chemistry (e.g., metal complex formation) . 5-Ketone vs. 5-Methyl: The ketone group introduces hydrogen-bonding capability, whereas methyl groups contribute to steric effects .
Physicochemical Properties
Biological Activity
7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry. The unique structure of this compound, characterized by an isopropyl group at the 7-position and a pyrimidine ring fused with a triazole ring, enhances its pharmacological properties.
- Chemical Formula: C₈H₁₀N₄O
- CAS Number: 1375473-82-7
- Molecular Weight: 178.19 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Signaling Pathways : The compound has demonstrated significant inhibitory effects on the ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. In particular, it reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to decreased cancer cell viability .
- Antiproliferative Activity : In vitro assays have shown that this compound exhibits potent antiproliferative activity against several human cancer cell lines:
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by alterations in the expression of apoptosis-related proteins, enhancing its potential as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, this compound has shown:
- Antimicrobial Activity : Some derivatives of triazolopyrimidine compounds have been reported to exhibit antibacterial and antiviral activities against various pathogens .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A comprehensive study evaluated the antiproliferative effects of several triazolopyrimidine derivatives on human cancer cell lines. Among these compounds, one derivative closely related to this compound exhibited IC₅₀ values significantly lower than those of standard chemotherapy agents across multiple cell lines.
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| H12 | MCF-7 | 13.1 | ERK inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MGC-803 | 9.47 | G2/M phase arrest |
Study 2: Structural Activity Relationship (SAR)
Research into the structural activity relationship of triazolopyrimidine derivatives indicated that modifications at specific positions significantly affect biological activity. For instance, substituents at the 2-position were found to enhance antiproliferative effects against various cancer types.
Q & A
Q. Methodological Note :
- Docking Software : AutoDock Vina or Schrödinger Suite for affinity predictions.
- Validation : Co-crystallization assays to confirm predicted binding modes .
How do researchers confirm the structural integrity of synthesized triazolopyrimidines?
Basic Research Focus
Standard techniques include:
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing methyl vs. ethyl groups).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric purity .
Advanced Research Focus
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve complex substitution patterns, particularly for regioisomeric intermediates .
What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Q. Advanced Research Focus
- Catalyst Toxicity : TMDP, while efficient, requires stringent handling protocols due to high toxicity. Alternatives like immobilized catalysts are under exploration .
- Reaction Control : Multi-step syntheses demand precise pH and temperature monitoring to avoid byproducts (e.g., dimerization or oxidation). Continuous-flow systems improve reproducibility .
What are the emerging applications of triazolopyrimidines in materials science?
Advanced Research Focus
Derivatives with electron-withdrawing groups (e.g., difluoromethyl) are investigated for:
- Optoelectronic Materials : Charge-transfer properties in organic semiconductors.
- Metal-Organic Frameworks (MOFs) : Ligands for catalytic or sensing applications .
How do researchers reconcile contradictory data in biological activity studies?
Advanced Research Focus
Discrepancies in IC₅₀ values across studies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility Limits : Use of co-solvents (e.g., DMSO) may artifactually modulate activity.
Standardization via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is recommended .
What computational tools are used to predict the reactivity of triazolopyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
